Disperse blue 102

Description

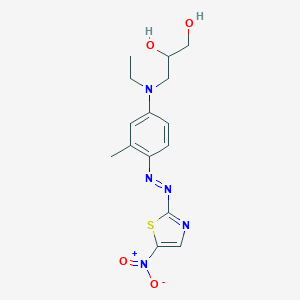

Structure

3D Structure

Propriétés

IUPAC Name |

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCWIIAFGQLMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864323 | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69766-79-6, 12222-97-8 | |

| Record name | Disperse Blue 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse blue 102 solubility in organic solvents

An In-depth Technical Guide to the Solubility of Disperse Blue 102 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a non-ionic dye with low water solubility, a characteristic of disperse dyes.[1] Its molecular structure lacks strong hydrophilic groups, making it more soluble in organic solvents.[2]

-

Molecular Formula: C₁₅H₁₉N₅O₄S[3]

-

Molecular Weight: 365.41 g/mol [3]

-

Appearance: Dark blue to black solid powder[4]

-

CAS Registry Number: 12222-97-8[3]

Solubility Data

The solubility of a dye is a critical parameter for its application in dyeing processes, ink formulations, and other industrial uses.[5] this compound is generally described as being soluble in several organic solvents.[6] The following table summarizes the available solubility data.

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Methanol | Not Specified | 100 µg/mL | Quantitative | [7] |

| Methanol | Not Specified | Slightly Soluble (Sonication may be required) | Qualitative | [4] |

| DMSO | Not Specified | Slightly Soluble | Qualitative | [4] |

| Ethanol | Not Specified | Soluble | Qualitative | [6] |

| Chloroform | Not Specified | Soluble | Qualitative | [6] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and can vary between sources. Quantitative measurement is necessary for precise applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the common "shake-flask" or saturation method, a standard procedure for solubility testing.[5][8]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., acetone, ethanol, toluene)[2]

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye should be more than what is expected to dissolve to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: After equilibration, let the container stand to allow the excess solid to settle. For finer particles, centrifugation at a controlled temperature is recommended to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract a precise volume of the clear, saturated supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Dilute the extracted saturated solution with a known volume of the same organic solvent to bring its concentration into the linear range of the spectrophotometer's calibration curve.

-

Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Calculation: Calculate the concentration of the diluted sample using a previously established calibration curve (absorbance vs. concentration). The solubility of this compound in the solvent is then determined by back-calculating from the dilution factor.

Safety Precautions:

-

Handle this compound in a well-ventilated area, avoiding inhalation of powder.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

Organic solvents should be handled in a fume hood due to their volatility and potential toxicity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and standards.

References

- 1. Disperse dyes [chemicalbook.com]

- 2. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound [chemicalbook.com]

- 5. Solvent Dye Testing Process - Blog [geecolor.com]

- 6. chembk.com [chembk.com]

- 7. 12222-97-8・this compound, 100 ug/mL in Methanol・this compound, 100 µg/mL in Methanol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

Synthesis and manufacturing of Disperse blue 102

An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

This compound is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of a wide range of colorants. This guide provides a detailed overview of the synthesis pathway, manufacturing workflow, and key experimental protocols for this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization of 5-Nitrothiazol-2-amine: The primary aromatic amine, 5-Nitrothiazol-2-amine, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 1-(Ethyl(m-tolyl)amino)propane-1,2-diol. In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile and couples with the activated aromatic ring of the coupling component to form the final azo dye, this compound.[1][2]

The overall chemical equation for the synthesis is as follows:

C₄H₃N₃O₂S + C₁₂H₁₉NO₂ + NaNO₂ + 2H₂SO₄ → C₁₅H₁₉N₅O₄S + NaHSO₄ + 2H₂O

Manufacturing Workflow

The industrial manufacturing process for this compound involves a series of unit operations designed to ensure efficient reaction, purification, and formulation of the final product.

Diagram of Manufacturing Workflow

Caption: Manufacturing workflow for this compound.

Experimental Protocols

The following are detailed, illustrative methodologies for the key experiments in the synthesis of this compound. These protocols are based on general principles of azo dye synthesis.

Diazotization of 5-Nitrothiazol-2-amine

Objective: To prepare the diazonium salt of 5-Nitrothiazol-2-amine.

Materials:

-

5-Nitrothiazol-2-amine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Deionized Water

Procedure:

-

In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add 5-Nitrothiazol-2-amine to concentrated sulfuric acid while maintaining the temperature below 30°C with an ice bath. Stir until the amine is completely dissolved.

-

Cool the resulting solution to 0-5°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the sulfuric acid solution of the amine over a period of 1-2 hours, ensuring the temperature is maintained between 0-5°C.

-

After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization. The resulting diazonium salt solution is typically used immediately in the next step.

Azo Coupling Reaction

Objective: To couple the diazonium salt with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol to form this compound.

Materials:

-

Diazonium salt solution from the previous step

-

1-(Ethyl(m-tolyl)amino)propane-1,2-diol

-

Methanol or another suitable solvent

-

Sodium Acetate or another suitable buffer

-

Ice

-

Deionized Water

Procedure:

-

In a separate reaction vessel, dissolve 1-(Ethyl(m-tolyl)amino)propane-1,2-diol in a suitable solvent such as methanol.

-

Cool the solution of the coupling component to 0-5°C using an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component over 2-3 hours. Maintain the temperature of the reaction mixture at 0-10°C.

-

During the addition, maintain the pH of the reaction mixture within a weakly acidic range (pH 4-6) by the controlled addition of a buffer solution, such as aqueous sodium acetate.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2-4 hours at a temperature of 10-15°C to ensure the coupling reaction goes to completion. The formation of the dye will be indicated by a deep blue color.

Isolation and Purification of this compound

Objective: To isolate and purify the synthesized this compound.

Materials:

-

Crude dye slurry from the coupling reaction

-

Deionized Water

-

Filter press or other suitable filtration equipment

Procedure:

-

The crude dye slurry from the coupling reaction is filtered to separate the solid dye from the reaction medium.

-

The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials, salts, and other water-soluble impurities. Washing is continued until the filtrate is colorless and has a neutral pH.

-

The washed filter cake is then dried in a suitable dryer, such as a spray dryer or a tray dryer, at a controlled temperature to obtain the crude this compound powder.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities (Illustrative)

| Component | Molecular Weight ( g/mol ) | Molar Ratio | Illustrative Mass (g) |

| 5-Nitrothiazol-2-amine | 145.14 | 1.0 | 14.5 |

| 1-(Ethyl(m-tolyl)amino)propane-1,2-diol | 209.28 | 1.0 | 20.9 |

| Sodium Nitrite | 69.00 | 1.05 | 7.2 |

| Sulfuric Acid (98%) | 98.08 | Excess | As required |

Table 2: Reaction Conditions

| Parameter | Diazotization | Azo Coupling |

| Temperature | 0-5°C | 0-15°C |

| Duration | 1.5 - 3 hours | 4 - 7 hours |

| pH | Strongly Acidic | Weakly Acidic (4-6) |

Diagrams

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 102, a monoazo thiazole dye, is utilized in various industrial applications, including textile dyeing. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, process optimization, and safety. This technical guide provides an in-depth analysis of the thermal properties of this compound, drawing upon data from analogous dye structures and outlining standardized experimental protocols for its characterization. The guide details methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents hypothetical thermal degradation pathways, and summarizes key thermal stability data in a clear, tabular format.

Introduction

This compound, with the chemical formula C₁₅H₁₉N₅O₄S, belongs to the class of disperse dyes, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The thermal stability of this dye is a critical parameter, influencing its application in high-temperature dyeing processes and the overall durability of the colored materials. Thermal degradation can lead to color changes, loss of dye efficacy, and the generation of potentially hazardous byproducts. This guide aims to provide a comprehensive overview of the thermal behavior of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₉N₅O₄S |

| Molecular Weight | 365.41 g/mol |

| Appearance | Dark blue to purple crystalline powder |

| Boiling Point | 597.4 °C at 760 mmHg |

| Flash Point | 315.1 °C |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Table 2: Hypothetical TGA Data for this compound Based on Analogous Compounds

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 30 - 150 | < 1% | Loss of adsorbed moisture and volatile impurities |

| 150 - 250 | 2 - 5% | Initial decomposition of side chains |

| 250 - 400 | 40 - 60% | Major decomposition of the chromophore, including cleavage of the azo bond |

| > 400 | 20 - 30% | Carbonization of the remaining organic residue |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Table 3: Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~180 - 200 | ~200 - 220 | (Endothermic) |

| Decomposition | > 250 | > 280 | (Exothermic) |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on disperse dyes like this compound are provided below.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program involves heating from ambient temperature to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a disperse dye.

Toxicological Profile of Disperse Blue 102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for Disperse Blue 102. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting the primary literature and relevant regulatory authorities. Data for this compound is limited in publicly available literature; therefore, a read-across approach from structurally similar disperse dyes has been utilized where noted.

Introduction

This compound is a disperse dye that has been used in the textile industry. Due to its potential for human exposure through contact with dyed textiles, understanding its toxicological profile is crucial for risk assessment. This guide summarizes the available data on the acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity of this compound and related compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 12222-97-8 | |

| Chemical Class | Anthraquinone dye | |

| Molecular Formula | C₁₇H₁₇N₃O₅S | |

| Molecular Weight | 391.4 g/mol | |

| Appearance | Dark blue to purple crystalline powder | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | [1] |

Toxicological Data

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 800 mg/kg | [2] |

| TDLo | Human | Oral | 30 mg/kg | [2] |

Note: The provided data is for the general class of disperse dyes and not specific to this compound.

Irritation

Detailed skin and eye irritation studies for this compound are not available in the reviewed literature. A safety data sheet for a product containing this compound suggests that direct contact with eyes may cause temporary irritation.[3]

Skin Sensitization

This compound is recognized as a skin sensitizer. Several sources indicate that it may cause allergic contact dermatitis.[3][4][5][6][7] However, quantitative data from specific sensitization studies like the Local Lymph Node Assay (LLNA) for this compound were not found. The European Commission has listed this compound as a known allergen.[7]

Genotoxicity

Specific genotoxicity data for this compound is limited. There was no evidence of mutagenicity in Ames bacterial tests for a group of disperse dyes including this compound.[2]

Carcinogenicity

There is limited evidence for the carcinogenicity of a group of disperse dyes, including this compound, in experimental animals.[8][9]

Experimental Protocols

Skin Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.

-

Procedure: A small area of the animal's fur is clipped. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

-

Scoring: Ocular lesions are scored using a standardized system.

Skin Sensitization: Buehler Test (OECD 406)

The Buehler test is a non-adjuvant method used to assess the potential of a substance to cause skin sensitization.[10]

-

Test System: Young adult guinea pigs are used.

-

Induction Phase: A topical application of the test substance at a concentration that causes minimal irritation is applied to a clipped area of the skin under an occlusive patch for 6 hours. This is repeated once a week for three weeks.

-

Challenge Phase: Two weeks after the last induction application, a challenge application of the test substance at a non-irritating concentration is applied to a previously untreated site on the skin.

-

Observation: The challenge site is observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed during the induction phase.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of skin sensitization.[11][12]

-

Test System: Mice are used as the test animals.

-

Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The animals are sacrificed a few hours later, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as a marker of cell proliferation.

-

Evaluation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.

Conclusion

The available toxicological data for this compound is limited. The primary concern identified in the literature is its potential to cause skin sensitization. While specific quantitative data on acute toxicity, irritation, and genotoxicity for this compound are lacking, information on the broader class of disperse dyes suggests a need for caution. Further studies are required to fully characterize the toxicological profile of this compound and to establish safe exposure limits. For a comprehensive risk assessment, it is recommended to conduct studies following standardized guidelines, such as those provided by the OECD.

References

- 1. Complete HTML – Survey of Chemical Substances in Consumer Products, No. 90 2008 – Survey, emission and health assessment of chemical substances in baby products [www2.mst.dk]

- 2. dick-blick.com [dick-blick.com]

- 3. www2.mst.dk [www2.mst.dk]

- 4. anses.fr [anses.fr]

- 5. europarl.europa.eu [europarl.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. d.docksci.com [d.docksci.com]

- 8. dokumen.pub [dokumen.pub]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a single azo class dye, is utilized in the coloration of hydrophobic fibers, most notably polyester.[1] Its application is prevalent in the textile industry for achieving a red-light blue to dark blue shade.[1][2] Understanding the appropriate application protocols and performance characteristics of this dye is crucial for reproducible and high-quality results in a research and development setting. These notes provide detailed methodologies for the application of this compound to polyester fibers, along with its key properties and expected performance data.

Dye Properties

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 12222-97-8 | [1] |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1] |

| Molecular Weight | 365.41 g/mol | [1] |

| Appearance | Dark blue uniform powder | [1] |

| Chemical Class | Monoazo | [1] |

Quantitative Performance Data

The following tables summarize the fastness properties of this compound. It is important to note that the specific data provided is for dyeing on vinegar fiber, which can be considered indicative for polyester. Actual fastness on polyester may vary depending on the dyeing process and substrate characteristics.

Table 1: Color Fastness Properties of this compound on Vinegar Fiber

| Fastness Property | ISO Rating | AATCC Rating |

| Light Fastness | 5 | 4-5 |

| Washing Fastness (Fading) | 4-5 | 4 |

| Washing Fastness (Staining) | 4-5 | 4 |

| Perspiration Fastness (Fading) | 3-4 | 3-4 |

| Perspiration Fastness (Staining) | 4-5 | 4 |

| Ironing Fastness | 4-5 | 3-4 |

Data sourced from World Dye Variety and LookChem.[1][3]

Experimental Protocols

Two primary methods for dyeing polyester with disperse dyes are the High-Temperature, High-Pressure (HTHP) exhaust method and the continuous Thermosol process.

Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing

This method is suitable for batch dyeing of polyester in fabric or yarn form.

Materials and Reagents:

-

Polyester substrate

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Deionized water

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

pH meter

-

Heating and stirring apparatus

Procedure:

-

Fabric Preparation: Scour the polyester fabric to remove any oils, sizes, or impurities that could interfere with dyeing. A recommended scouring solution is an alkaline bath with a detergent and soda ash.

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of this compound with a small amount of dispersing agent.

-

Add this paste to the dye bath containing deionized water.

-

Add a dispersing agent to the dye bath to ensure the dye remains finely dispersed.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]

-

-

Dyeing Cycle:

-

Place the polyester substrate in the dye bath at approximately 60°C.

-

Hold for 15 minutes at this temperature.

-

Gradually raise the temperature of the dye bath to 130°C over 30-40 minutes.

-

Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

-

Slowly cool the dye bath to 80°C before draining.

-

-

After-treatment (Reduction Clearing):

-

Prepare a solution containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

-

Treat the dyed fabric in this solution at 70-80°C for 15 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize with a weak solution of acetic acid if necessary.

-

Dry the fabric.

-

Protocol 2: Thermosol Dyeing

This is a continuous method suitable for dyeing large quantities of fabric.

Materials and Reagents:

-

Polyester fabric

-

This compound

-

Migration inhibitor (optional)

-

Thickener

-

Acetic acid or a suitable buffer

-

Deionized water

-

Washing agents

Equipment:

-

Padding mangle

-

Dryer (preferably infrared)

-

Thermofixation unit (Thermosol oven)

-

Washing and rinsing range

Procedure:

-

Padding:

-

Prepare the padding liquor containing a dispersion of this compound, a migration inhibitor, and a thickener.

-

Pad the polyester fabric through this liquor to ensure even application of the dye.

-

-

Drying:

-

Dry the padded fabric, typically at a temperature around 100°C. Infrared drying is often preferred as it can reduce dye migration.

-

-

Thermofixation:

-

Pass the dried fabric through a Thermosol unit at a high temperature, typically between 190-220°C, for 60-90 seconds.[3] This high temperature causes the dye to sublime and diffuse into the polyester fibers.

-

-

After-treatment:

-

Wash the fabric to remove any unfixed dye and auxiliary chemicals. This usually involves a series of hot and cold rinses, and may include a reduction clearing step as described in the HTHP protocol to improve fastness.

-

Dry the final fabric.

-

Visualizations

References

Application Notes and Protocols for Textile Dyeing with Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Disperse Blue 102 in textile dyeing, with a primary focus on polyester substrates. The methodologies detailed below are intended for laboratory-scale applications and can be adapted for various research and development purposes.

Introduction

This compound is a monoazo disperse dye used for coloring hydrophobic synthetic fibers, most notably polyester and acetate.[1][2][3] Its low water solubility necessitates its application from a fine aqueous dispersion, typically at high temperatures and pressures to facilitate dye penetration into the fiber structure.[4][5][6] Achieving optimal dyeing results with good color fastness requires careful control of dyeing parameters and the use of specific auxiliary chemicals. This protocol outlines the standard high-temperature exhaust dyeing method for polyester with this compound.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for understanding the dye's behavior during the dyeing process and for ensuring proper handling and safety.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 12222-97-8 | [1] |

| Molecular Formula | C15H19N5O4S | [1][7][8] |

| Molecular Weight | 365.41 g/mol | [1][8] |

| Chemical Class | Monoazo | [1] |

| Appearance | Dark blue to purple crystalline powder | [7] |

| Solubility | Low in water, soluble in organic solvents like ethanol and chloroform | [7] |

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a typical laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Reagents

-

This compound dye

-

Polyester fabric (pre-scoured)

-

Dispersing agent

-

Levelling agent

-

Acetic acid (or a suitable buffer system)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Deionized water

Equipment

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

pH meter

-

Analytical balance

-

Drying oven

Dye Bath Preparation and Dyeing Procedure

The following table outlines the recommended parameters for the dyeing process. The percentages for the dye and auxiliaries are based on the weight of the fabric (% owf).

| Parameter | Value/Range | Notes |

| Dye Concentration | ||

| - Light Shades | < 0.5% owf | Adjust based on desired color depth.[9] |

| - Medium Shades | 0.5 - 1.5% owf | [9] |

| - Deep Shades | > 1.5% owf | [9] |

| Auxiliaries | ||

| - Dispersing Agent | 1.0 - 2.0 g/L | To ensure a stable dye dispersion.[4] |

| - Levelling Agent | 0.5 - 1.0 g/L | To promote uniform dye uptake. |

| - Acetic Acid | q.s. to pH 4.5 - 5.5 | To maintain the optimal pH for dyeing.[4][9] |

| Dyeing Conditions | ||

| - Liquor Ratio | 1:10 - 1:20 | The ratio of the weight of the goods to the volume of the dyebath. |

| - Starting Temperature | 60°C | |

| - Rate of Temperature Rise | 1 - 2°C/min | |

| - Dyeing Temperature | 130°C | Optimal for polyester to ensure dye penetration.[4][10] |

| - Dyeing Time | 30 - 60 minutes | At 130°C, depending on the desired shade depth.[4][6] |

| - Cooling Rate | 2 - 3°C/min | To 80°C before draining. |

Experimental Workflow:

Post-Treatment: Reduction Clearing

After dyeing, a reduction clearing process is essential to remove any unfixed dye from the fiber surface, which improves the fabric's wash and rubbing fastness.[4][11]

Reduction Clearing Protocol:

| Parameter | Value/Range |

| Sodium Hydrosulfite | 1.0 - 2.0 g/L[4] |

| Sodium Hydroxide | 1.0 - 2.0 g/L[4] |

| Temperature | 70 - 80°C[4] |

| Time | 15 - 20 minutes[4] |

Procedure:

-

After dyeing, rinse the fabric thoroughly with hot water.

-

Prepare the reduction clearing bath with the specified chemicals.

-

Treat the dyed fabric in this bath at the recommended temperature and time.

-

Rinse the fabric with hot water, followed by a cold water rinse.

-

Neutralize the fabric with a dilute solution of acetic acid.

-

Finally, rinse with cold water and dry.

Alternative Dyeing Method: Carrier Dyeing

For facilities without HTHP equipment, carrier dyeing can be performed at or near the boiling point of water (90-100°C).[9] Carriers are organic compounds that swell the polyester fibers, allowing the dye to penetrate at lower temperatures.[9][12]

Carrier Dyeing Signaling Pathway:

Note: While effective, many traditional carriers have environmental and health concerns. It is crucial to select carriers with lower toxicity and to ensure proper ventilation and handling.

Fastness Properties

The fastness properties of textiles dyed with this compound are critical for their end-use performance. The following table provides typical fastness ratings for this dye on polyester.

| Fastness Property | ISO Rating | AATCC Rating | Reference |

| Light Fastness | 5 | 4-5 | [13] |

| Washing Fastness | 4-5 | 4 | [1] |

| Perspiration Fastness | 4-5 | 4 | [1] |

| Ironing Fastness | 4-5 | 3-4 | [13] |

Ratings are on a scale of 1 to 5, where 5 indicates the highest fastness.

Safety Precautions

This compound is classified as an allergenic dye.[14][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the dye powder and its solutions. All procedures should be conducted in a well-ventilated area or under a fume hood. Dispose of dye waste according to local regulations.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Blue Gfd 200% CAS: 12222-97-8 Disperse Dye - this compound, Blue Gfd | Made-in-China.com [m.made-in-china.com]

- 3. Vaiman Chemicals [vaimanchemical.com]

- 4. autumnchem.com [autumnchem.com]

- 5. Disperse dyes [chemicalbook.com]

- 6. londonscreenservice.com [londonscreenservice.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. textilelearner.net [textilelearner.net]

- 10. Disperse dyeing | PPTX [slideshare.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. scribd.com [scribd.com]

- 13. lookchem.com [lookchem.com]

- 14. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

- 15. This compound [chemicalbook.com]

Disperse Blue 102: Exploring its Potential as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a synthetic dye belonging to the disperse class, is primarily utilized in the textile industry for coloring synthetic fabrics.[1][2] While its efficacy in textile dyeing is well-established, its application as a biological stain for microscopic observation of cells and tissues remains largely unexplored and is not a standard laboratory practice. This document aims to provide an overview of the known characteristics of this compound and outlines hypothetical protocols for its potential use as a biological stain, based on general staining principles. It is crucial to note that these protocols are theoretical and would require significant optimization and validation for any specific biological application.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C15H19N5O4S | [1] |

| Molecular Weight | 365.41 g/mol | |

| Appearance | Dark blue to purple crystalline powder | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | [1] |

Potential as a Biological Stain: A Theoretical Overview

While not a conventional biological stain, the chemical structure of this compound suggests it might possess properties that allow it to interact with cellular components. As a disperse dye, it is sparingly soluble in water and is typically applied from a fine aqueous dispersion. This characteristic might enable it to passively diffuse across cell membranes and accumulate in lipid-rich structures.

Disclaimer: The following protocols are hypothetical and intended to serve as a starting point for research. They are not based on established, validated procedures for the use of this compound as a biological stain. Significant optimization and safety evaluations are required before any experimental use.

Hypothetical Experimental Protocols

General Workflow for Staining Adherent Cells

This workflow outlines the basic steps for exploring the staining potential of this compound on adherent cell cultures.

Caption: General workflow for staining adherent cells.

Protocol 1: Staining of Live Adherent Cells

Objective: To assess the ability of this compound to stain living cells and observe its subcellular localization.

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Microscope slides and mounting medium

Procedure:

-

Prepare Staining Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to final concentrations ranging from 1 to 10 µg/mL. Vortex thoroughly to ensure dispersion.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with warm PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: a. Remove the staining solution. b. Wash the cells three times with warm PBS.

-

Imaging: a. Mount the coverslip on a microscope slide with a drop of PBS or culture medium. b. Immediately observe the cells under a bright-field or fluorescence microscope.

Protocol 2: Staining of Fixed Adherent Cells

Objective: To evaluate the staining pattern of this compound in fixed cells.

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound

-

DMSO

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Microscope slides and mounting medium

Procedure:

-

Cell Fixation: a. Remove the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS.

-

Prepare Staining Solution: Prepare a working solution of this compound in PBS (concentrations ranging from 1 to 10 µg/mL from a 1 mg/mL DMSO stock).

-

Staining: a. Add the staining solution to the fixed cells and incubate for 20-40 minutes at room temperature.

-

Washing: a. Remove the staining solution. b. Wash the cells three times with PBS.

-

Mounting and Imaging: a. Mount the coverslip onto a microscope slide using a suitable mounting medium. b. Image the cells using a bright-field or fluorescence microscope.

Safety Precautions

This compound may be potentially toxic to humans.[1] It is essential to handle this compound with appropriate safety measures in a well-ventilated laboratory environment.[1] This includes wearing personal protective equipment such as gloves, goggles, and a lab coat.[1] Direct contact with skin, eyes, and mouth should be avoided.[1]

Conclusion

The application of this compound as a biological stain is not a conventional practice and lacks scientific validation. The protocols provided here are purely theoretical and serve as a potential starting point for investigation. Researchers interested in exploring the use of this dye for biological imaging must undertake rigorous optimization, characterization of its staining mechanism, and thorough toxicological assessment. For routine and reliable staining, the use of well-established and validated biological stains is strongly recommended.

References

Application Notes and Protocols: Disperse Blue 102 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a synthetic organic dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring polyester fibers.[1][2][3] While its primary application lies in industrial dyeing, its potential as a fluorescent stain for biological imaging has been noted.[1] This document provides an overview of the available information on this compound and outlines generalized protocols for its application in fluorescence microscopy, acknowledging the current limitations in publicly available data.

Disclaimer: Detailed photophysical properties and optimized staining protocols for this compound in fluorescence microscopy are not extensively documented in the scientific literature. The following information is based on available data for this compound and general principles of fluorescence microscopy. Researchers should consider this a starting point for empirical optimization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for preparing stock solutions and understanding the dye's general behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1][2] |

| Molecular Weight | 365.41 g/mol | [2] |

| Appearance | Dark blue to purple crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform. Soluble in water. | [1] |

Photophysical Properties (Hypothetical)

| Parameter | Hypothetical Value | Notes |

| Excitation Maximum (λex) | ~405 nm | Typical for blue-excitable dyes. |

| Emission Maximum (λem) | ~460 nm | Expected emission in the blue to cyan region of the spectrum. |

| Molar Extinction Coefficient (ε) | To be determined | A measure of how strongly the dye absorbs light at a given wavelength. |

| Quantum Yield (Φ) | To be determined | The efficiency of photon emission after absorption. |

| Stokes Shift | ~55 nm | The difference between the excitation and emission maxima. |

Experimental Protocols

The following are generalized protocols for utilizing this compound as a fluorescent stain for cellular imaging. These protocols are based on standard laboratory procedures and will require optimization.

I. Preparation of Stock Solution

-

Weighing: Accurately weigh out a small amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM).

-

Storage: Store the stock solution in a light-protected container at -20°C.

II. Live Cell Staining Protocol

This protocol is intended for the staining of living cells to observe cellular morphology or track dynamic processes.

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Staining Solution Preparation: Dilute the this compound stock solution in a serum-free cell culture medium or a buffered saline solution (e.g., PBS) to the desired working concentration. Note: The optimal concentration needs to be determined experimentally, typically in the range of 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time will require optimization.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI or custom filter set based on experimentally determined spectra).

III. Fixed Cell Staining Protocol

This protocol is for staining cells that have been chemically fixed, which is often required for immunofluorescence or other multi-staining procedures.

-

Cell Culture and Fixation: Culture cells as described for live-cell staining. Fix the cells using a standard fixation protocol, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells with PBS and then incubate with the this compound staining solution (diluted in PBS) for 15-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells extensively with PBS.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. The slide can then be imaged on a fluorescence microscope.

Cytotoxicity Considerations

The cytotoxicity of this compound has not been extensively studied. However, some disperse dyes have been shown to exhibit cytotoxic effects.[4] It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for live-cell imaging experiments.

Diagrams

Logical Workflow for Protocol Optimization

References

- 1. This compound [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Blue Gfd 200% CAS: 12222-97-8 Disperse Dye - this compound and Blue Gfd [orienchem.en.made-in-china.com]

- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Disperse Blue 102 using Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its quantification is essential for quality control, formulation development, and safety assessments. Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of this compound in solutions. This document provides a detailed protocol for the quantification of this compound using UV-Visible spectrophotometry.

Principle of the Method

The quantification of this compound by spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by reference to a calibration curve constructed from standards of known concentrations.

Materials and Equipment

-

Materials:

-

This compound reference standard

-

Methanol (HPLC or spectrophotometric grade)[3]

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Cuvettes (quartz or glass, 1 cm path length)

-

-

Equipment:

-

UV-Visible Spectrophotometer (double or single beam)

-

Analytical balance

-

Experimental Protocols

Preparation of Stock and Standard Solutions

A standard stock solution of this compound is prepared, from which a series of dilutions are made to construct a calibration curve.

Protocol:

-

Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh 10.0 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

-

Mix the solution thoroughly by inversion. This is the stock solution. A commercially available 100 µg/mL standard in methanol can also be used.[3]

-

-

Working Standard Solutions Preparation:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol in volumetric flasks. A suggested range for the calibration curve is 1.0 to 10.0 µg/mL.

-

For example, to prepare a 5.0 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

-

Determination of Wavelength of Maximum Absorbance (λmax)

The λmax is the wavelength at which this compound exhibits the highest absorbance. This wavelength is used for all subsequent absorbance measurements to ensure maximum sensitivity.

Protocol:

-

Prepare a mid-range standard solution of this compound (e.g., 5 µg/mL) in methanol.

-

Fill a cuvette with methanol to be used as a blank.

-

Fill a second cuvette with the this compound standard solution.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Scan the this compound standard solution over a wavelength range (e.g., 400-800 nm) to obtain the absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound.

Construction of the Calibration Curve

A calibration curve is generated by plotting the absorbance of the working standard solutions against their corresponding concentrations.

Protocol:

-

Set the spectrophotometer to the predetermined λmax of this compound.

-

Zero the spectrophotometer using methanol as the blank.

-

Measure the absorbance of each working standard solution.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

Quantification of an Unknown Sample

Protocol:

-

Prepare the unknown sample solution in methanol, ensuring the concentration falls within the range of the calibration curve. Dilution may be necessary.

-

Measure the absorbance of the unknown sample at the λmax.

-

Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Data Presentation

Table 1: Calibration Curve Data (Illustrative Example)

| Concentration (µg/mL) | Absorbance (AU) |

| 1.0 | 0.125 |

| 2.5 | 0.310 |

| 5.0 | 0.620 |

| 7.5 | 0.935 |

| 10.0 | 1.245 |

Table 2: Method Validation Parameters (Illustrative Examples for Disperse Dyes)

| Parameter | Typical Value |

| Linearity Range | 1.0 - 10.0 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Visualizations

The following diagrams illustrate the key workflows for the quantification of this compound by spectrophotometry.

Caption: Experimental workflow for spectrophotometric quantification.

Caption: Logical relationship of key experimental parameters.

References

Application Notes and Protocols for HPLC Analysis of Disperse Blue 102 Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1] Ensuring the purity of this dye is critical for consistent color quality and to minimize potential health risks associated with impurities. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any related substances. This document provides a detailed protocol for the HPLC analysis of this compound purity.

The manufacturing process of this compound involves the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1] Consequently, potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A robust HPLC method can effectively separate the main dye component from these impurities, allowing for accurate purity determination.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its related substances.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Ammonium acetate and formic acid (analytical grade).

-

Reference Standard: this compound reference standard of known purity.

-

Sample: this compound sample to be analyzed.

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0 min: 40% B7 min: 60% B17 min: 98% B24 min: 98% B25 min: 40% B30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA or UV-Vis detector. The detection wavelength should be set at the maximum absorbance (λmax) of this compound. While the exact λmax should be determined experimentally, a starting wavelength of around 580-620 nm is recommended based on its blue color. |

3. Preparation of Solutions

-

Mobile Phase A (10 mM Ammonium Acetate, pH 3.6): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 3.6 with formic acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This will serve as the stock solution. Further dilute with the initial mobile phase composition (40% Acetonitrile in Mobile Phase A) to achieve the desired concentration for calibration.

-

Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 50 mL of methanol. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

-

Inject the standard solution(s) to determine the retention time and response of this compound.

-

Inject the sample solution to be analyzed.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Identify and quantify any impurity peaks relative to the main peak.

5. Data Analysis

The purity of the this compound sample is typically determined by the area percentage method.

-

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

For a more accurate quantification of impurities, a reference standard for each impurity would be required.

Data Presentation

The following table presents a hypothetical purity analysis of a this compound sample, illustrating how the quantitative data can be structured.

| Peak No. | Retention Time (min) | Component | Area (%) |

| 1 | 3.5 | 5-Nitrothiazol-2-amine (Impurity A) | 0.15 |

| 2 | 5.2 | 1-(Ethyl(m-tolyl)amino)propane-1,2-diol (Impurity B) | 0.25 |

| 3 | 8.9 | Unidentified Impurity 1 | 0.08 |

| 4 | 12.5 | This compound | 99.45 |

| 5 | 15.1 | Unidentified Impurity 2 | 0.07 |

| Total Impurities | 0.55 | ||

| Total Area | 100.00 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

References

Investigational Staining Protocols for Disperse Blue 102 in Cellular and Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers.[1][2][3] While its application as a biological stain is not well-documented in scientific literature, its chemical properties suggest potential for investigational use in cell and tissue staining. This document provides detailed, hypothetical protocols for the application of this compound for staining cultured cells and tissue sections. It is crucial to note that these protocols are intended as a starting point for research and will require significant optimization and validation. Some disperse dyes have been shown to impact cell viability and mitochondrial function, a factor that should be considered in experimental design.[4]

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in biological systems.

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CAS Number | 12222-97-8 | [1][5] |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1] |

| Molecular Weight | 365.41 g/mol | [1] |

| Appearance | Dark blue to purple crystalline powder | [6] |

| Solubility | Soluble in water, ethanol, and chloroform | [6] |

Investigational Protocol 1: Staining of Cultured Adherent Cells

This protocol outlines a general procedure for staining live or fixed adherent cells with this compound.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (4% in PBS) for fixation (optional)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Mounting Medium

-

Glass slides or coverslips

-

Microscope

Procedure:

-

Cell Culture: Culture adherent cells on glass coverslips or in imaging-compatible plates to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation (Optional): For fixed-cell staining, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Subsequently, wash the cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, incubate the fixed cells with a permeabilization buffer for 10 minutes. Wash three times with PBS.

-

Staining Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in PBS to achieve a range of working concentrations for optimization (e.g., 1 µM, 5 µM, 10 µM).

-

Staining: Incubate the cells with the this compound staining solution for a designated period (e.g., 15-30 minutes) at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a bright-field or fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Investigational Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general method for staining paraffin-embedded tissue sections.

Materials:

-

This compound

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

-

Mounting Medium

-

Glass slides

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) two times for 5 minutes each.

-

Immerse in 100% ethanol two times for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse thoroughly in distilled water.

-

-

Staining Solution Preparation: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or Tris-HCl). Concentration will need to be optimized.

-

Staining: Immerse the slides in the this compound staining solution for an optimized duration (e.g., 5-15 minutes).

-

Washing: Rinse the slides in distilled water to remove excess stain.

-

Counterstaining (Optional): If a counterstain is desired, immerse the slides in hematoxylin for a short period, followed by a bluing step.

-

Dehydration and Clearing:

-

Immerse in 70% ethanol for 1 minute.

-

Immerse in 95% ethanol for 1 minute.

-

Immerse in 100% ethanol two times for 1 minute each.

-

Immerse in xylene (or substitute) two times for 2 minutes each.

-

-

Mounting: Apply a coverslip using a permanent mounting medium.

-

Imaging: Examine the stained tissue sections under a bright-field microscope.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the investigational staining protocols.

Caption: General experimental workflows for staining cultured cells and tissue sections.

Signaling Pathway Visualization

Currently, there is no published information linking this compound to specific signaling pathways. Therefore, a signaling pathway diagram cannot be provided. Researchers investigating the effects of this dye on cellular processes would first need to identify any molecular interactions or cellular responses.

Data Presentation

As these are investigational protocols, quantitative data will need to be generated by the user. The following table provides a template for recording optimization parameters.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Cell/Tissue Type | ||||

| Fixation Time | ||||

| Permeabilization Time | ||||

| Dye Concentration | ||||

| Staining Time | ||||

| Signal-to-Noise Ratio | ||||

| Photostability |

Safety Precautions

This compound may be toxic to humans.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area to avoid inhalation of the powder.[6] Dispose of waste according to local regulations for chemical waste.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound CAS#: 12222-97-8 [m.chemicalbook.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. This compound [chembk.com]

Application Notes and Protocols for the Use of Disperse Blue 102 in Polymer Science

Introduction

Disperse Blue 102 is a disperse dye belonging to the azo class of compounds.[1] Primarily, it serves as a colorant for synthetic fibers, particularly polyester, and various plastic products due to its bright blue hue and good stability to light and heat.[2] While its predominant application lies in industrial dyeing and coloring processes, its interaction with polymer matrices provides a basis for its use in polymer science research, primarily in the context of material coloration, and potentially for studying dye diffusion and polymer morphology. This document provides an overview of its applications, relevant protocols, and key data.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This data is essential for its application in polymer science, influencing its solubility in monomers, its stability during polymer processing, and its interaction with the polymer matrix.

| Property | Value | Reference |

| Chemical Name | 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-1,2-Propanediol | [1] |

| CAS Number | 12222-97-8 | [1][3] |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1][3][4] |

| Molecular Weight | 365.41 g/mol | [1][4] |

| Appearance | Dark blue to purple crystalline powder | [2] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform.[2] | [2] |

| Class | Disperse Dye, Single Azo | [1] |

Applications in Polymer Science

The primary application of this compound in polymer science is as a colorant for plastics and synthetic fibers .[2] Its non-ionic nature allows it to be finely dispersed in the polymer matrix, resulting in a uniform coloration. Beyond simple coloration, the incorporation of this compound can be utilized in research to:

-

Study Dye Dispersion and Aggregation: The uniformity of color in a polymer can be used to assess the quality of mixing and the dispersion of additives. Spectroscopic analysis of the colored polymer can provide insights into the aggregation state of the dye molecules within the matrix.

-

Investigate Polymer Morphology: The distribution of the dye within a semi-crystalline polymer can be used to visualize and study the amorphous and crystalline regions. The dye molecules are typically excluded from the crystalline domains, leading to their concentration in the amorphous regions.

-

Monitor Polymer Processing: Although not a primary application, changes in the color or spectroscopic properties of the dye could potentially be used to monitor degradation or other chemical changes in the polymer during processing at elevated temperatures.

Logical Workflow for Polymer Coloration with this compound

The following diagram illustrates the general workflow for incorporating this compound into a polymer matrix.

Caption: Workflow for coloring polymers with this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Thermoplastic Polymer via Melt Blending

This protocol describes a general method for coloring a thermoplastic polymer such as polyethylene terephthalate (PET) or poly(methyl methacrylate) (PMMA) with this compound using a laboratory-scale melt extruder.

Materials:

-

This compound powder

-

Thermoplastic polymer pellets (e.g., PET, PMMA), dried

-

Laboratory-scale twin-screw extruder

-

Pelletizer or film casting/molding equipment

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Drying of Polymer: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 120-150 °C for PET) for at least 4 hours to remove any residual moisture.

-

Preparation of the Dry Blend:

-

Weigh the desired amount of dried polymer pellets and this compound powder. A typical concentration for the dye is in the range of 0.01% to 1.0% by weight, depending on the desired color intensity.

-

In a sealed container, thoroughly mix the polymer pellets and the dye powder until a uniform coating of the dye on the pellets is observed. This is known as "salt-and-pepper" blending.

-

-

Melt Extrusion:

-

Set the temperature profile of the extruder barrels and die according to the processing recommendations for the specific polymer.

-

Start the extruder at a low screw speed and feed the dry blend into the hopper.

-

Gradually increase the screw speed to the desired level. The melt blending process will disperse the dye throughout the molten polymer.

-

The extrudate (colored molten polymer) can be passed through a water bath for cooling and then pelletized, or it can be directly cast into a film or molded.

-

-

Sample Preparation for Analysis:

-

The resulting colored polymer pellets can be used for subsequent processes like injection molding to create test specimens.

-

If a film is cast, it can be cut into appropriate sizes for analysis.

-